1-Nonen-4-ol

Descripción general

Descripción

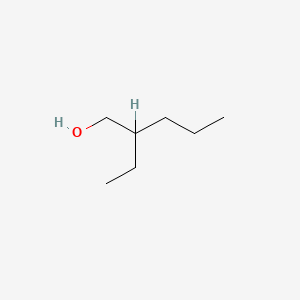

“1-Nonen-4-ol” is a chemical compound with the molecular formula C9H18O . It has an average mass of 142.239 Da and a monoisotopic mass of 142.135757 Da . It is also known by other names such as Allyl n-pentyl carbinol and non-1-en-4-ol .

Synthesis Analysis

While specific synthesis routes for 1-Nonen-4-ol were not found in the search results, it is mentioned that 1-Nonen-4-ol is a useful reagent for MnO2-promoted chemo- and regioselective preparation of β-hydroxyalkyl and Me ketones .

Molecular Structure Analysis

The molecular structure of 1-Nonen-4-ol consists of 9 carbon atoms, 18 hydrogen atoms, and 1 oxygen atom . The IUPAC Standard InChI for 1-Nonen-4-ol is InChI=1S/C9H18O/c1-3-5-6-8-9(10)7-4-2/h4,9-10H,2-3,5-8H2,1H3 .

Physical And Chemical Properties Analysis

1-Nonen-4-ol has a molecular weight of 142.2386 . More detailed physical and chemical properties were not found in the search results.

Aplicaciones Científicas De Investigación

Pheromone Synthesis

- Application : 1-Nonen-4-ol is used as a key intermediate in synthesizing sex pheromones for agricultural purposes, particularly for the cotton bollworm and cabbage moth. This application is significant in developing eco-friendly pest control methods.

- Source : Ishmuratov et al. (2019) in "Russian Journal of Applied Chemistry" have developed a modified ozonolytic synthesis process for 4Z-nonen-1-ol, which is instrumental in pheromone synthesis from the cyclic butadiene-isoprene dimer (Ishmuratov et al., 2019).

Odor Correlation

- Application : The compound is also involved in research related to the correlation between chemical structure and odor. Understanding this correlation is essential in the fragrance and flavor industry.

- Source : A study by Sakoda et al. (1995) in "Zeitschrift für Naturforschung C" investigated the structure-odor correlation in n-nonen-1-ols, including 1-nonen-4-ol, using a novel method to evaluate odor characteristics (Sakoda et al., 1995).

Atmospheric Chemistry

- Application : Research in atmospheric chemistry involves studying the rate constants of reactions between 1-nonen-4-ol and ozone. This is crucial for understanding the compound's impact on air quality and pollution.

- Source : Li et al. (2018) in "Journal of Environmental Sciences" measured the rate constants for ozone reactions with various unsaturated alcohols, including 1-nonen-4-ol, highlighting its role in atmospheric chemistry (Li et al., 2018).

Biochemical Reactions

- Application : In biochemistry, 1-nonen-4-ol is a subject of interest for its potential interactions with biological molecules, such as proteins, and its role in oxidative stress.

- Source : Lee et al. (2008) in "Chemical Research in Toxicology" discovered that 4-oxo-2-nonenal, a derivative of 1-nonen-4-ol, mediates not only adduct formation but also oxidative decarboxylation in certain peptides (Lee et al., 2008).

Catalysis

- Application : The compound has applications in catalysis, where it's used to study the catalytic activity of various catalysts, contributing to the development of more efficient catalytic processes.

- Source : Research by Hou et al. (2014) in "ACS Applied Materials & Interfaces" explored the effect of morphology on catalytic activity using manganese oxide nanostructures, relevant to compounds like 1-nonen-4-ol (Hou et al., 2014).

Safety And Hazards

According to the safety data sheet, 1-Nonen-4-ol is a combustible liquid . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . In case of fire, use CO2, dry chemical, or foam for extinction . It is advised against food, drug, pesticide or biocidal product use .

Propiedades

IUPAC Name |

non-1-en-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O/c1-3-5-6-8-9(10)7-4-2/h4,9-10H,2-3,5-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDUPBTSXOSZHON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(CC=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201015909 | |

| Record name | 1-Nonen-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201015909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Nonen-4-ol | |

CAS RN |

35192-73-5 | |

| Record name | 1-Nonen-4-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035192735 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 35192-73-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102783 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Nonen-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201015909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.